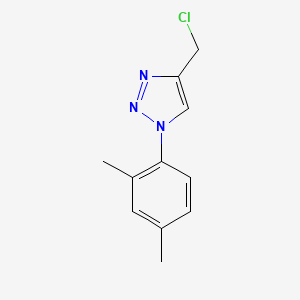
4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the products of these reactions .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity. These properties can often be found in databases such as PubChem .Applications De Recherche Scientifique
Complex Formation and Structural Analysis : Toda et al. (1988) discovered that from an equilibrium mixture of two tautomers of 1,2,3-triazole, the unstable 1H-isomer could be isolated as a complex with 1,1-bis(2,4-dimethylphenyl)but-2-yn-1-ol. This study contributes to understanding the structural properties and stabilization of triazole derivatives Toda et al., 1988.
Synthesis of Energetic Salts : Wang et al. (2007) focused on the preparation of triazolyl-functionalized monocationic energetic salts, which involved reactions of 1-(chloromethyl)-1H-1,2,4-triazole with various compounds. These salts demonstrated good thermal stability and relatively high density, suggesting their potential in materials science Wang et al., 2007.
Antioxidant and Urease Inhibition Activities : Khan et al. (2010) synthesized new series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, including those with a 2,4-dimethylphenyl component. These compounds showed significant antioxidant activity and urease inhibitory activities, contributing to the field of medicinal chemistry Khan et al., 2010.
Crystal Structure Determination : Yeo et al. (2019) analyzed a compound closely related to 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole, providing insights into its crystal structure and molecular interactions. This research adds to the understanding of the structural properties of triazole derivatives Yeo et al., 2019.
Synthesis of Intermediate for Pesticides : Ying (2004) developed a method to synthesize 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, an important intermediate for preparing pesticides. This highlights the compound's relevance in the agricultural sector Ying, 2004.
Corrosion Inhibition : Bentiss et al. (2007) explored the use of 4H-triazole derivatives, including those with dimethylphenyl groups, as corrosion inhibitors for mild steel in hydrochloric acid. Their findings are significant in the field of corrosion science Bentiss et al., 2007.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(2,4-dimethylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-3-4-11(9(2)5-8)15-7-10(6-12)13-14-15/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXPVKCLDGSHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


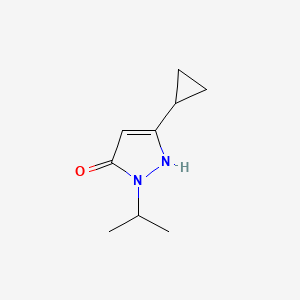

![1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467276.png)
![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467279.png)

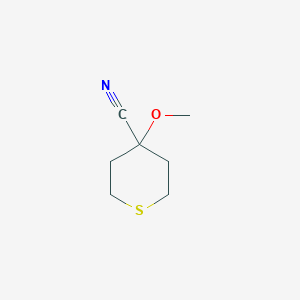
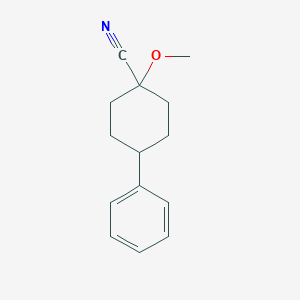
![8-Thia-2-azaspiro[4.5]decan-3-one](/img/structure/B1467284.png)
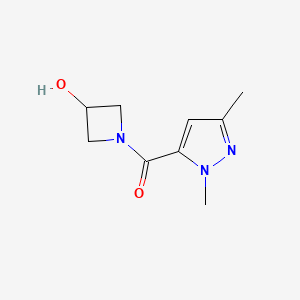
![[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467289.png)
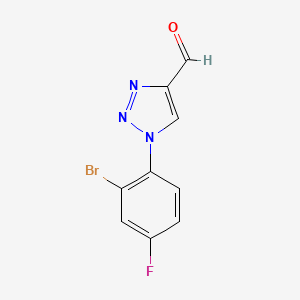

![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467293.png)

